Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
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Overview
Description
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate is a synthetic organic compound with the molecular formula C13H12BrNO2. It belongs to the indole family, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . This compound is characterized by the presence of a bromine atom at the 4th position, a cyclopropyl group at the 1st position, and a carboxylate ester group at the 6th position of the indole ring.
Mechanism of Action
Target of Action
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate, as an indole derivative, is known to interact with multiple receptors . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for treatment and the development of new useful derivatives .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
This compound, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence a broad range of biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and cyclopropylamine.
Formation of Indole Core: The indole core is constructed through a series of reactions, including cyclization and functional group transformations.
Introduction of Functional Groups: The bromine atom and the cyclopropyl group are introduced at specific positions on the indole ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-indole-6-carboxylate: Similar structure but lacks the cyclopropyl group.
Methyl 6-bromo-1H-indole-4-carboxylate: Similar structure but with different positions of the bromine and carboxylate groups
Uniqueness
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific properties and applications .
Properties
IUPAC Name |
methyl 4-bromo-1-cyclopropylindole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZITHSVIJWJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2C3CC3)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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